4-Oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is a complex organic compound with significant potential in scientific research. This compound is characterized by its unique structure, which includes a butanamide backbone and a tetrahydroisoquinoline moiety. It has garnered interest for its potential applications in medicinal chemistry and pharmacology due to its structural features that may influence biological activity.
This compound falls under the category of amides, specifically a substituted butanamide. It also contains a phenyl group and a tetrahydroisoquinoline structure, which are known for their roles in various biological activities. The presence of multiple functional groups suggests that it may interact with various biological targets.
The synthesis of 4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide typically involves several steps:
The synthesis may require specific reagents such as coupling agents (e.g., EDC or DCC) and solvents like dimethylformamide or dichloromethane. Reaction conditions such as temperature and time are critical for achieving high yields and purity.
The molecular formula for 4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is . Its structure can be represented using various chemical notation systems:
InChI=1S/C21H23N3O3/c1-13(24)22(19(29)14-7-5-6-8-14)28(26-13)21(30)20(25)15(9-3-2-4-10-15)16(27)17(23)18(20)12/h2-4,9-12H,5-8H2,1H3,(H,24)(H,25)(H,29)
This notation provides a comprehensive description of the compound's connectivity.
The molecular weight is approximately , indicating its complexity and potential for diverse interactions in biological systems.
The compound is expected to participate in various chemical reactions typical of amides and phenolic compounds:
Reactions should be conducted under controlled conditions to minimize side products and maximize yield. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography can be employed to monitor reaction progress.
The mechanism of action for 4-oxo-4-phenyl-N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]butanamide is not fully elucidated but can be hypothesized based on its structural components:
Further studies involving in vitro and in vivo models are required to clarify its pharmacodynamics and pharmacokinetics.
The physical properties include:
Chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.
The compound has potential applications in:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: